molecular formula C12H14BrNO4S B2715735 3-bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid CAS No. 1823574-52-2

3-bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid

Cat. No.: B2715735
CAS No.: 1823574-52-2
M. Wt: 348.21
InChI Key: KLCHQUAJNIIUDX-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1823574-52-2, is a chemical with a molecular weight of 348.22 . Its IUPAC name is 3-bromo-5-(tert-butoxycarbonyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid . The compound is typically used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14BrNO4S/c1-12(2,3)18-11(17)14-4-6-7(5-14)19-9(8(6)13)10(15)16/h4-5H2,1-3H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.

Scientific Research Applications

Synthesis and Functionalization Techniques

One-step Continuous Flow Synthesis : A notable advancement in the synthesis of pyrrole derivatives, including compounds similar to the one , involves a one-step, continuous flow method. This technique utilizes tert-butyl acetoacetates, amines, and 2-bromoketones, employing HBr generated during the Hantzsch reaction to hydrolyze t-butyl esters in situ. Such methods streamline the production of pyrrole-3-carboxamides and have been applied in creating CB1 inverse agonists directly from commercially available materials in a single continuous process (Herath & Cosford, 2010).

Brominations of Cyclic Acetals : The creation of novel electrophilic building blocks from bromination reactions showcases another application. Specifically, 2-(tert-butyl)dioxolanones and related compounds derived from carboxylic acids undergo bromination, leading to the production of chiral derivatives useful for synthesizing enantiomerically pure compounds (EPC). This process underscores the utility of brominated compounds in synthesizing chiral molecules and their potential applications in various chemical syntheses (Zimmermann & Seebach, 1987).

Applications in Polymer and Material Science

N-functionalized Dithieno[3,2-b2',3'-d]pyrroles

: Research into N-functionalized dithieno[3,2-b:2',3'-d]pyrroles, which share structural similarities with the compound , highlights their potential as building blocks for new conjugated polymeric systems. These compounds are prepared through a general synthetic route involving palladium-catalyzed amination followed by a bromination/cyclization process. The resulting N-functionalized dithieno[3,2-b:2',3'-d]pyrroles exhibit valuable electrochemical and photophysical properties, making them promising candidates for applications in polymer science and materials engineering (Ogawa & Rasmussen, 2003).

Properties

IUPAC Name

3-bromo-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c1-12(2,3)18-11(17)14-4-6-7(5-14)19-9(8(6)13)10(15)16/h4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCHQUAJNIIUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)SC(=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823574-52-2
Record name 3-bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
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